molecular formula C20H21N3O2 B12164812 2-{[benzyl(methyl)amino]methyl}-6-(4-methoxyphenyl)pyridazin-3(2H)-one

2-{[benzyl(methyl)amino]methyl}-6-(4-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B12164812
M. Wt: 335.4 g/mol
InChI Key: QOHQDHFUONSFAU-UHFFFAOYSA-N
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Description

2-{[benzyl(methyl)amino]methyl}-6-(4-methoxyphenyl)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound features a pyridazinone core with a benzyl(methyl)amino group and a methoxyphenyl substituent, making it a versatile molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[benzyl(methyl)amino]methyl}-6-(4-methoxyphenyl)pyridazin-3(2H)-one typically involves the cyclization of hydrazine derivatives with appropriate ketones or esters. One common method includes the reaction of hydrazine with 1,4-dicarbonyl compounds under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process usually includes steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to achieve the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[benzyl(methyl)amino]methyl}-6-(4-methoxyphenyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

2-{[benzyl(methyl)amino]methyl}-6-(4-methoxyphenyl)pyridazin-3(2H)-one has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[benzyl(methyl)amino]methyl}-6-(4-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. For example, it could inhibit cyclooxygenase enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazinone derivatives such as:

    Zardaverine: An anti-platelet agent.

    Emorfazone: An anti-inflammatory agent.

    Pyridaben: A herbicide.

Uniqueness

What sets 2-{[benzyl(methyl)amino]methyl}-6-(4-methoxyphenyl)pyridazin-3(2H)-one apart is its unique combination of substituents, which confer specific pharmacological properties and make it a valuable compound for various applications .

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

2-[[benzyl(methyl)amino]methyl]-6-(4-methoxyphenyl)pyridazin-3-one

InChI

InChI=1S/C20H21N3O2/c1-22(14-16-6-4-3-5-7-16)15-23-20(24)13-12-19(21-23)17-8-10-18(25-2)11-9-17/h3-13H,14-15H2,1-2H3

InChI Key

QOHQDHFUONSFAU-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC

Origin of Product

United States

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